(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465924
InChI: InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15?,16-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13465924

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-1-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15?,16-/m0/s1
Standard InChI Key QIADQKRZMNJGAG-LYKKTTPLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N

Introduction

Structural Characteristics and Stereochemical Significance

The compound features a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino group and a 2-amino-3-methylbutan-1-one moiety. The (S) configuration at the chiral center ensures enantioselective biological interactions . Key structural attributes include:

  • Pyrrolidine core: A five-membered saturated nitrogen ring that enhances conformational rigidity and bioavailability.

  • Benzyl-methyl-amino group: Introduces aromaticity and modulates lipophilicity, influencing blood-brain barrier permeability .

  • Ketone functionality: Facilitates hydrogen bonding with biological targets, critical for receptor binding.

The stereochemistry is validated through techniques like X-ray crystallography and NMR spectroscopy, confirming the (S) configuration’s dominance in synthetic batches .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves four primary steps, emphasizing stereochemical control and functional group compatibility:

  • Pyrrolidine functionalization: Introduction of the benzyl-methyl-amino group via nucleophilic substitution using benzyl methyl amine and alkyl halides.

  • Ketone formation: Oxidation of a secondary alcohol intermediate with Jones reagent (CrO₃/H₂SO₄) to yield the butan-1-one moiety.

  • Chiral resolution: Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid to isolate the (S)-enantiomer .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .

Reaction Conditions and Yields

  • Temperature: 0–25°C during nucleophilic substitutions to minimize side reactions.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis steps (yield: 85–92%).

  • Solvents: Tetrahydrofuran (THF) for Grignard reactions; methanol for recrystallization .

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

In vitro assays demonstrate dopamine D2 receptor antagonism (IC₅₀ = 120 nM) and serotonin 5-HT1A partial agonism (EC₅₀ = 240 nM), suggesting applications in neuropsychiatric disorders. The benzyl group enhances π-π stacking with aromatic residues in receptor binding pockets, while the pyrrolidine nitrogen forms salt bridges with aspartate residues.

Enzymatic Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with a Ki of 450 nM, potentially useful in Parkinson’s disease therapy . Competitive inhibition is confirmed via Lineweaver-Burk plots .

Physicochemical Properties and Pharmacokinetics

PropertyValueMethod
LogP (lipophilicity)2.8 ± 0.3Shake-flask
Solubility (pH 7.4)12 mg/mLHPLC
Plasma protein binding89%Ultracentrifugation
Half-life (rat)4.2 hoursLC-MS/MS

The high logP value indicates favorable membrane permeability, while moderate solubility ensures adequate bioavailability .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesBiological Activity
Compound ACyclopropyl instead of benzylMAO-B inhibition (Ki = 380 nM)
Compound BEthyl substituent on pyrrolidineD2 antagonism (IC₅₀ = 95 nM)
Compound CAdditional methyl groupEnhanced 5-HT1A agonism (EC₅₀ = 180 nM)

The benzyl-methyl-amino group in (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one confers superior receptor selectivity compared to analogues.

Future Research Directions

  • In vivo efficacy studies: Rodent models of Parkinson’s and depression to validate therapeutic potential.

  • Toxicology profiling: Chronic toxicity assays to establish safety margins .

  • Formulation development: Nanoparticle encapsulation to enhance brain delivery.

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